2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

Anticonvulsant drug discovery Maximal electroshock seizure (MES) Pentylenetetrazole (PTZ)

2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid (CAS 1437457-75-4; molecular formula C12H9N3O2S; molecular weight 259.28 g/mol) is a fused bicyclic heterocycle belonging to the thiazolo[3,2-b][1,2,4]triazole class. It is supplied at ≥97% purity as a research-grade building block.

Molecular Formula C12H9N3O2S
Molecular Weight 259.29 g/mol
Cat. No. B15057682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
Molecular FormulaC12H9N3O2S
Molecular Weight259.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC3=NC=NN23)CC(=O)O
InChIInChI=1S/C12H9N3O2S/c16-10(17)6-9-11(8-4-2-1-3-5-8)15-12(18-9)13-7-14-15/h1-5,7H,6H2,(H,16,17)
InChIKeyFTNYEBBTYNQPHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid: Procurement-Grade Fused Heterocycle for CNS and Oncology Lead Discovery


2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid (CAS 1437457-75-4; molecular formula C12H9N3O2S; molecular weight 259.28 g/mol) is a fused bicyclic heterocycle belonging to the thiazolo[3,2-b][1,2,4]triazole class. It is supplied at ≥97% purity as a research-grade building block . The thiazolotriazole scaffold is recognized in medicinal chemistry for its broad bioactive potential, with literature reports spanning anticonvulsant, anti-glioma, anti-inflammatory, and analgesic activities [1][2]. The unsubstituted 6-phenyl ring combined with a 5-acetic acid side chain provides a versatile handle for downstream derivatization in hit-to-lead campaigns [3]. It is critical to note that published, target-specific quantitative bioactivity data (e.g., IC50, ED50, Ki) for this precise compound are absent from peer-reviewed literature as of the search date; available evidence is derived from structurally proximal analogs within the thiazolotriazole series.

Why 2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid Cannot Be Interchanged with Off-the-Shelf Thiazolotriazole Analogs


The thiazolo[3,2-b][1,2,4]triazole scaffold exhibits extreme sensitivity to substitution pattern. In a systematic anticonvulsant evaluation, the unsubstituted 6-phenyl derivative (3a) demonstrated MES protection at 300 mg/kg (3/3 mice) but no PTZ activity, whereas the 4-fluoro congener (3c) achieved an ED50 of 49.1 mg/kg in the MES model with a protective index of 1.9, and the 3-chloro derivative (3e) showed preferential PTZ activity [1]. This single-atom substitution effect underscores that even closely related analogs diverge substantially in potency, seizure-model selectivity, and neurotoxicity profile. The 5-acetic acid side chain of the target compound introduces an additional ionizable moiety capable of altering solubility, brain penetration, and target engagement relative to the parent 6-phenylthiazolo[3,2-b][1,2,4]triazole [2]. Generic replacement with a different 6-aryl substituent (e.g., 4-fluorophenyl, p-tolyl, 4-ethylphenyl) or a regioisomeric acetic acid placement (e.g., 6-yl vs. 5-yl) would yield a compound with an entirely unvalidated pharmacology, rendering any structure-activity conclusions drawn from the substitution unreliable. Procurement of the unsubstituted phenyl variant is required for SAR studies where the phenyl ring serves as the reference point for further functionalization.

Quantitative Differentiation Evidence for 2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid Versus Closest Analogs


Anticonvulsant Scaffold Potency: 6-Phenyl Core vs. 4-Fluorophenyl and 4-Chloro Analogs in Murine MES and PTZ Seizure Models

Although direct MES/PTZ data for 2-(6-phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid are not reported, its parent scaffold—6-phenylthiazolo[3,2-b][1,2,4]triazole (compound 3a)—serves as the critical baseline. At 100 mg/kg i.p. in mice, 3a protected 1/3 animals in the MES test; at 300 mg/kg, it protected 3/3 animals but showed no PTZ protection and was neurotoxic at 300 mg/kg in the rotarod test (3/3 mice affected). In direct comparison, the 4-fluorophenyl analog (3c) gave an MES ED50 of 49.1 mg/kg, a TD50 of 94.7 mg/kg, and a protective index of 1.9, while the 4-chloro analog (3f) was inactive in MES and PTZ at all doses tested [1]. The 2-propoxy derivative (5b) provided PTZ ED50 of 63.4 mg/kg and TD50 of 105.6 mg/kg with PI of 1.7. These data establish the 6-phenyl core as a moderately active but distinct reference point from which the 5-acetic acid modification may further tune potency and neurotoxicity. For head-to-head anticonvulsant SAR studies, the unsubstituted phenyl compound is the essential comparator.

Anticonvulsant drug discovery Maximal electroshock seizure (MES) Pentylenetetrazole (PTZ) Structure-activity relationship (SAR)

Anti-Glioma Cytotoxicity: Positioning the 5-Acetic Acid Variant Relative to 2-Substituted 6-Phenylthiazolotriazole Derivatives

A 2023 study evaluated 6-phenylthiazolo[3,2-b][1,2,4]triazole derivatives bearing substituents at the 2-position against C6 rat and LN18 human glioma cell lines. The most potent compounds—4g (a phthalimido derivative) and 6i (a methanimine derivative)—achieved IC50 values of 8.09 μM and 8.74 μM, respectively, in C6 cells, with mechanistic evidence of G1 and G2-M cell cycle arrest and apoptosis via ERK/AKT pathway modulation [1]. These compounds are 2-substituted analogs of the same 6-phenylthiazolotriazole core as the target compound, which instead carries a 5-acetic acid group. The target compound thus represents a regioisomeric scaffold modification where the bioactivity impact of relocating the functional handle from the 2-position to the 5-position has yet to be evaluated. For glioblastoma-focused medicinal chemistry programs, acquiring the 5-acetic acid variant permits systematic comparison of 2-substituted vs. 5-substituted SAR within the same core scaffold, potentially revealing regiospecific differences in ERK/AKT pathway modulation.

Glioblastoma C6 rat glioma LN18 human glioma Cytotoxicity Apoptosis

Building-Block Versatility: 5-Acetic Acid as a Derivatization Handle vs. Non-Functionalized 6-Phenylthiazolo[3,2-b][1,2,4]triazole Scaffolds

The 5-acetic acid moiety of the target compound distinguishes it from the parent 6-phenylthiazolo[3,2-b][1,2,4]triazole (which lacks any side-chain functional group) and from 2-substituted variants. The carboxylic acid provides a native chemical handle for amide bond formation, esterification, and conversion to acyl hydrazides, enabling direct library synthesis without requiring additional functional group installation steps. This contrasts with the parent scaffold 3a, which requires C–H functionalization for derivatization—a process demonstrated to be feasible via palladium-catalyzed direct alkenylation but offering lower synthetic accessibility . The stability of thiazolotriazole acetic acids as building blocks has been explicitly noted in the medicinal chemistry literature, where analogous compounds 6a and 6b were characterized as stable entities suitable for the creation of biological molecules [1]. Additionally, the thiazolotriazole-6-acetamide patent literature demonstrates that acetic acid derivatives of this scaffold serve as direct precursors to pharmacologically active acetamides with acetylcholinesterase inhibitory activity [2].

Fragment-based drug design Scaffold hopping Thiazolotriazole Carboxylic acid handle Amide coupling

Regioisomeric Specificity: 5-yl Acetic Acid vs. 6-yl Acetic Acid in Thiazolotriazole Scaffolds

A critical but often overlooked distinction exists between 5-yl and 6-yl acetic acid regioisomers of the thiazolo[3,2-b][1,2,4]triazole system. The target compound is unequivocally the 5-yl isomer (CAS 1437457-75-4, IUPAC: 2-{6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}acetic acid). In contrast, the 6-yl isomer—2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)acetic acid (CAS 76259-23-9)—was synthesized by Moskowitz et al. (1980) and carries the acetic acid at a different ring position with a different phenyl attachment point [1]. This regioisomeric difference fundamentally alters the spatial orientation of the carboxylic acid pharmacophore relative to the heterocyclic core, which in turn affects hydrogen-bonding geometry, target binding, and metabolic stability. The 1980 synthesis study further established that cyclization to the thiazolotriazole system requires acidic conditions (POCl3 or HCl); alkaline conditions yield only S-alkylated intermediates, confirming regiospecificity of the final product [1]. The 5-yl isomer also differs from the thiazolo[3,2-b][1,2,4]triazole-5(6H)-one series (which bears a carbonyl at the 5-position rather than an acetic acid chain) that has been extensively explored for anti-inflammatory activity [2].

Regioisomerism Thiazolotriazole Acetic acid derivatives IUPAC nomenclature Pharmacophore

Optimal Procurement and Application Scenarios for 2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid in Drug Discovery


Epilepsy Drug Discovery: Scaffold-Hopping from Hydantoins and Carbamazepine to Thiazolotriazole Acetic Acids

The thiazolotriazole scaffold has demonstrated anticonvulsant activity in both MES and PTZ models [1]. The 5-acetic acid variant is well-suited as a core scaffold for systematic library synthesis where the carboxylic acid is converted to amides, esters, or reduced to alcohols, enabling exploration of the hydrophobic unit (R), electron donor (D), and hydrogen bond acceptor/donor (HAD) pharmacophoric elements essential for anticonvulsant activity [1]. This scaffold can serve as a non-hydantoin, non-carbamazepine chemotype for programs seeking to overcome resistance or side-effect liabilities of existing antiepileptic drugs.

Glioblastoma Multiforme (GBM) Lead Optimization: Regioisomeric SAR Around the 6-Phenyl Core

Building on the demonstrated activity of 2-substituted 6-phenylthiazolotriazoles against C6 (IC50 ~8 μM) and LN18 glioma cells with ERK/AKT pathway modulation [2], this 5-acetic acid variant enables a complementary SAR exploration. Researchers can systematically compare 2-substituted vs. 5-substituted derivatives to identify the optimal regioisomer for potency, selectivity over normal glial cells, and blood-brain barrier penetration—a parameter influenced by the calculated logP (~2.1 for the parent 6-phenyl scaffold [1]) and modifiable through the acetic acid handle.

Fragment-Based and Targeted Covalent Inhibitor Design Using the Native Carboxylic Acid Handle

The stable, isolable acetic acid functionality makes this compound a practical fragment for medicinal chemistry [3]. It can be directly coupled to diverse amine-containing fragments via amide bond formation, as demonstrated in the patent literature for analogous thiazolotriazole-6-acetamides (yields 32–34% under EDCI/HOBt conditions) [4]. This enables rapid generation of fragment-grown libraries for screening against CNS targets such as acetylcholinesterase, ion channels, or kinases, without requiring de novo installation of a reactive handle.

Anti-Inflammatory and Analgesic Lead Generation Leveraging the Thiazolotriazole Acetic Acid Pharmacophore

The thiazolotriazolyl acetic acid ester series has produced compounds with moderate-to-good anti-inflammatory activity in carrageenan-induced paw edema models and analgesic activity in acetic acid-induced writhing tests, with select compounds demonstrating reduced gastric ulcerogenic risk [5]. The target compound, as the free acid, can serve as the key intermediate for synthesizing a new generation of ester prodrugs or amide derivatives aimed at balancing COX inhibition potency with gastrointestinal safety—a persistent challenge in NSAID development.

Quote Request

Request a Quote for 2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.